molecular formula C17H14FNO2S B5502233 3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5502233
M. Wt: 315.4 g/mol
InChI Key: LEIGSTOISQRRGV-UHFFFAOYSA-N
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Description

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a unique combination of fluorophenyl, thiophenyl, and pyrrolyl groups

Properties

IUPAC Name

3-[1-(2-fluorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-13-4-1-2-5-14(13)19-12(8-10-17(20)21)7-9-15(19)16-6-3-11-22-16/h1-7,9,11H,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGSTOISQRRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 2-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound This intermediate is then subjected to cyclization reactions to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl and thiophenyl groups may enhance the compound’s ability to interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique electronic properties make it suitable for applications in organic semiconductors, light-emitting diodes, and other electronic devices.

Mechanism of Action

The mechanism of action of 3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the thiophenyl and pyrrolyl groups contribute to its overall biological activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-chlorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(2-bromophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(2-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

The uniqueness of 3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

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